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  • Product: (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate
  • CAS: 170164-46-2

Core Science & Biosynthesis

Foundational

A Technical Guide to (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its rigid, piperazine core, combined with the stereospecific orien...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its rigid, piperazine core, combined with the stereospecific orientation of the carbamoyl group at the C3 position, makes it a highly valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen provides a stable, yet readily cleavable, handle for synthetic manipulation, allowing for sequential and controlled elaboration of the molecular framework.

This guide provides an in-depth technical overview of this key intermediate, focusing on its structural features, validated synthetic and purification protocols, comprehensive analytical characterization, and its critical role in the development of modern therapeutics, most notably as a precursor to dipeptidyl peptidase-4 (DPP-4) inhibitors. The methodologies and insights presented herein are designed for researchers, chemists, and drug development professionals engaged in the field of medicinal chemistry and process development.

Physicochemical Properties and Structural Elucidation

The precise three-dimensional architecture of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is fundamental to its utility. The '(R)' designation signifies the specific enantiomer at the chiral center, which is often crucial for achieving the desired pharmacological activity in the final drug product.

Core Data Summary

A summary of the key physicochemical properties is provided in the table below for quick reference.

PropertyValue
IUPAC Name tert-butyl (3R)-3-carbamoylpiperazine-1-carboxylate
CAS Number 361440-67-7[1]
Molecular Formula C₁₀H₁₉N₃O₃[2]
Molecular Weight 229.28 g/mol [3]
Appearance White to off-white solid[4]
Storage Temperature 2-8°C[5]
Chemical Structure

The structure comprises a piperazine ring with a Boc protecting group on one nitrogen and a carbamoyl (carboxamide) group on a chiral carbon adjacent to the other nitrogen.

Caption: Chemical structure of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

Synthesis and Purification

The synthesis of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate requires a robust and stereocontrolled process. A common and effective strategy involves the synthesis from a suitable chiral precursor, followed by protection and functional group manipulation.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the Boc protecting group and the carbamoyl group to reveal a simpler chiral piperazine core. This core can often be derived from commercially available and inexpensive chiral starting materials, such as amino acids or their derivatives. The key challenge lies in maintaining the stereochemical integrity at the C3 position throughout the synthetic sequence.

Retrosynthesis Target (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Intermediate1 (R)-Piperazine-2-carboxamide Target->Intermediate1 Boc Protection Intermediate2 (R)-Piperazine-2-carboxylic acid Intermediate1->Intermediate2 Amidation StartingMaterial Chiral Starting Material (e.g., (R)-Asparagine derivative) Intermediate2->StartingMaterial Cyclization

Caption: A simplified retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Synthesis via Enzymatic Resolution

One of the most efficient and scalable methods for preparing the chiral piperazine core involves enzymatic resolution. The following protocol is a representative example adapted from established industrial processes.

Step 1: Synthesis of racemic tert-Butyl 3-carbamoylpiperazine-1-carboxylate

  • To a solution of tert-Butyl piperazine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane), add triethylamine (1.2 eq) and cool the mixture to 0°C.

  • Slowly add a solution of ethyl chloroformate (1.1 eq) while maintaining the temperature below 5°C. Stir for 1 hour.

  • Bubble ammonia gas through the reaction mixture or add a solution of ammonia in methanol until the reaction is complete (monitored by TLC or HPLC).

  • Perform an aqueous workup: wash the organic layer sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic product.

Step 2: Chiral Resolution This step is often proprietary and highly optimized. A general approach using a resolving agent is described.

  • Dissolve the racemic product in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a solution of a chiral acid resolving agent, such as (R)-mandelic acid or a tartaric acid derivative (0.5 eq), to the solution.[6]

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the desired diastereomeric salt.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Liberate the free base by treating the diastereomeric salt with a base (e.g., NaHCO₃ solution) and extracting the product into an organic solvent.

  • Dry and concentrate the organic layer to yield the enantiomerically enriched (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

Purification and Isolation

The final product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or isopropanol. The purity is assessed using HPLC and chiral HPLC to ensure both chemical and enantiomeric purity meet the required specifications (typically >99% purity and >99% enantiomeric excess).

Analytical Characterization for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the final compound. This forms a self-validating system for the protocol.

Analytical TechniqueExpected Result / Characteristic Data
¹H NMR Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperazine ring protons (complex multiplets, 2.5-4.0 ppm), and amide protons (broad singlets, ~5.8 and ~7.2 ppm).
¹³C NMR Resonances for the Boc carbonyl (~155 ppm), carbamoyl carbonyl (~175 ppm), Boc quaternary carbon (~80 ppm), tert-butyl methyl carbons (~28 ppm), and piperazine ring carbons.
Mass Spectrometry (ESI+) Expected [M+H]⁺ ion at m/z 230.15.
FT-IR (ATR) Characteristic peaks for N-H stretching (amide and amine, ~3200-3400 cm⁻¹), C=O stretching (Boc and amide, ~1650-1700 cm⁻¹), and C-N stretching.
Chiral HPLC Baseline separation of the (R) and (S) enantiomers using a suitable chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiomeric purity.

Application in Drug Development: Intermediate for DPP-4 Inhibitors

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a well-established key intermediate in the synthesis of several DPP-4 inhibitors, a class of oral antidiabetic drugs.[7] Its most prominent application is in the synthesis of Sitagliptin.[8][9][10]

Synthesis of Sitagliptin

The synthesis involves the deprotection of the secondary amine (N4) of the piperazine ring, followed by a coupling reaction with a suitable side chain.

Caption: High-level workflow for the conversion of the intermediate to Sitagliptin.

The causality for using this specific intermediate is clear: it installs the required chiral amine and the carboxamide functionality in a single, protected piece. This streamlines the synthesis, avoiding late-stage resolution or asymmetric steps on a more complex molecule, which is often less efficient and more costly in a manufacturing setting.

Safety, Handling, and Storage

As a laboratory chemical, (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate should be handled with appropriate care.

  • Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Handling: Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5]

Conclusion

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is more than a simple chemical intermediate; it is an enabling tool in pharmaceutical development. Its well-defined structure, established synthetic routes, and critical role in the production of high-value APIs like Sitagliptin underscore its importance. The protocols and analytical frameworks detailed in this guide provide a comprehensive resource for scientists, ensuring the efficient and reliable use of this compound in their research and development endeavors.

References

  • CN114349711B - Synthesis method of (R)
  • tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate - PubChem. (URL: [Link])

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. (URL: [Link])

  • WO2011035725A1 - Sitagliptin intermediates, preparation methods and uses thereof - Google P
  • CN105130879B - (R)The preparation method of 3 Boc amino piperidines - Google P
  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC - PubMed Central. (URL: [Link])

  • US20120108598A1 - Sitagliptin synthesis - Google P
  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google P
  • CN105130879A - Preparation method of (R)
  • CAS No : 361440-67-7 | Product Name : N-Boc-L-cis-4,5-Methanoprolineamide. (URL: [Link])

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (URL: [Link])

  • (PDF) Synthesis of Sitagliptin - ResearchGate. (URL: [Link])

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC - NIH. (URL: [Link])

  • PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES - European Patent Office - EP 3419974 B1 - Googleapis.com. (URL: [Link])

  • CN108033931A - A kind of synthetic method of N-Boc piperazines - Google P
  • CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (URL: [Link])

Sources

Exploratory

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperazine Scaffolds in Modern Drug Discovery The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Piperazine Scaffolds in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] Its unique structural features, including two nitrogen atoms, allow for the formation of multiple hydrogen bonds and ionic interactions, which are critical for molecular recognition at biological targets.[1] The introduction of chirality to the piperazine core further expands its utility, enabling the synthesis of highly specific and potent therapeutic agents. This guide provides an in-depth technical overview of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate , a key chiral building block in the synthesis of advanced pharmaceutical intermediates. With a molecular weight of 229.28 g/mol and a molecular formula of C₁₀H₁₉N₃O₃ , this compound serves as a critical starting material for a variety of drug candidates, particularly those targeting the central nervous system.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to the design of robust and reproducible synthetic processes. The properties of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Weight 229.28 g/mol
Molecular Formula C₁₀H₁₉N₃O₃
CAS Number 170164-47-3 (for the (S)-enantiomer)
Appearance White to off-white solidGeneric observation
Solubility Soluble in methanol, ethanol, and dichloromethaneInferred from synthesis protocols

Note: Specific data for the (R)-enantiomer, such as melting point and detailed spectral data, is not widely available in public literature. The information provided is based on the closely related (S)-enantiomer and general knowledge of similar compounds.

Enantioselective Synthesis: A Strategic Approach

The synthesis of enantiomerically pure (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a critical step in the production of chiral drug substances. A common and effective strategy involves the hydrogenation of a pyrazine-2-carboxylic acid precursor, followed by Boc-protection and subsequent amidation. This approach ensures the desired stereochemistry at the C3 position of the piperazine ring.

Experimental Protocol: Enantioselective Synthesis

Objective: To synthesize (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate from a suitable chiral starting material.

Materials:

  • (R)-Piperazine-2-carboxylic acid dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Ammonia (7N solution in methanol)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Boc Protection: To a stirred suspension of (R)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C. Stir for 15 minutes, then add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Esterification: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, (R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, can be carried forward or esterified with methanol under acidic conditions to improve handling.

  • Amidation: Dissolve the crude acid or ester in methanol and add a 7N solution of ammonia in methanol. Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate as a white to off-white solid.

Causality of Experimental Choices:

  • The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for the protection of the piperazine nitrogen, preventing unwanted side reactions.

  • Triethylamine acts as a base to neutralize the hydrochloride salt of the starting material and the acid generated during the Boc-protection step.

  • The amidation is performed using a methanolic ammonia solution to directly convert the carboxylic acid or its methyl ester to the primary amide.

SynthesisWorkflow Start (R)-Piperazine-2-carboxylic acid dihydrochloride Boc_Protection Boc Protection (Boc₂O, Et₃N, DCM) Start->Boc_Protection Intermediate (R)-1-(tert-butoxycarbonyl)piperazine- 2-carboxylic acid Boc_Protection->Intermediate Amidation Amidation (NH₃ in MeOH) Intermediate->Amidation Product (R)-tert-Butyl 3-carbamoyl- piperazine-1-carboxylate Amidation->Product DrugDevelopment BuildingBlock (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA or HCl) BuildingBlock->Deprotection Functionalization N-Functionalization at 4-position (e.g., Alkylation, Arylation) Deprotection->Functionalization DrugCandidate Active Pharmaceutical Ingredient (API) (e.g., CNS-active compound) Functionalization->DrugCandidate

Sources

Foundational

An In-depth Technical Guide to the NMR Analysis of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. As a chiral molecule with a constrained ring system and multiple functional groups, its structural elucidation via NMR presents a valuable case study for researchers in pharmaceutical development and organic synthesis. This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into experimental design and data analysis.

Introduction: The Significance of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a key chiral building block in the synthesis of various pharmaceutical agents. The piperazine moiety is a common scaffold in drug discovery due to its ability to modulate physicochemical properties such as solubility and basicity, and to interact with biological targets. The presence of the carbamoyl group at the chiral center (C3) and the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 1 introduces distinct structural and electronic features that are readily probed by NMR spectroscopy. A thorough understanding of its NMR spectral characteristics is paramount for confirming its identity, assessing its purity, and studying its conformational dynamics in solution.

Predicted ¹H NMR Spectral Analysis

Due to the absence of a publicly available, experimentally determined spectrum for (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, this section will provide a detailed prediction of the ¹H NMR spectrum based on the analysis of structurally similar compounds and fundamental NMR principles. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) and are based on a typical deuterated solvent such as CDCl₃ or DMSO-d₆.

Expected Chemical Shifts and Multiplicities:

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Justification
Boc (-C(CH₃)₃) ~1.45Singlet (s)N/AThe nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a characteristic singlet.
Carbamoyl (-CONH₂) 5.5 - 7.5Two broad singlets (br s)N/AThe amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and may exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on solvent and concentration.
Piperazine Ring Protons The piperazine ring protons will exhibit complex splitting patterns due to geminal and vicinal couplings, as well as conformational effects.
H3 (proton at the chiral center)~3.8 - 4.2Multiplet (m)J ≈ 3-10 HzThis proton is deshielded by the adjacent carbamoyl group and the nitrogen atom. Its multiplicity will be complex due to coupling with the two protons on C2 and the proton on N4 (if not decoupled).
H2 (axial and equatorial)~2.8 - 3.5Multiplets (m)Jgem ≈ 12-15 Hz, Jvic ≈ 3-10 HzThese protons are diastereotopic and will have different chemical shifts and coupling constants. The axial proton is typically more shielded (upfield) than the equatorial proton.
H5 (axial and equatorial)~2.9 - 3.7Multiplets (m)Jgem ≈ 12-15 Hz, Jvic ≈ 3-10 HzSimilar to the H2 protons, these are diastereotopic and will show complex splitting.
H6 (axial and equatorial)~2.7 - 3.4Multiplets (m)Jgem ≈ 12-15 Hz, Jvic ≈ 3-10 HzThese protons are adjacent to the NH group and will couple with the H5 protons.
NH (piperazine) ~1.5 - 3.0Broad singlet (br s)N/AThe chemical shift of the secondary amine proton is variable and the signal is often broad. It can be identified by its disappearance upon D₂O exchange.

Causality Behind Predicted Shifts:

  • Boc Group: The bulky tert-butyl group will influence the conformational preference of the piperazine ring, likely favoring a chair conformation with the Boc group in an equatorial position to minimize steric strain.

  • Carbamoyl Group: The electron-withdrawing nature of the carbamoyl group will deshield the adjacent H3 proton. The orientation of this group (axial vs. equatorial) will significantly impact the chemical shifts and coupling constants of the ring protons.

  • Ring Conformation: The piperazine ring is not planar and will exist in a dynamic equilibrium of chair and boat conformations. The observed NMR spectrum is a time-average of these conformations. The rate of conformational exchange will affect the appearance of the signals. At room temperature, the exchange is typically fast on the NMR timescale, leading to averaged chemical shifts and coupling constants.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Expected Chemical Shifts:

Carbon(s) Predicted Chemical Shift (ppm) Justification
Boc (-C(CH₃)₃) ~28.5The methyl carbons of the tert-butyl group are highly shielded.
Boc (-C(CH₃)₃) ~80.0The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom.
Boc (C=O) ~155.0The carbonyl carbon of the carbamate is in a typical range for this functional group.
Carbamoyl (C=O) ~175.0The carbonyl carbon of the amide is generally found at a lower field than the carbamate carbonyl.
Piperazine Ring Carbons
C3 (chiral center)~50 - 55This carbon is attached to the carbamoyl group and a nitrogen atom, leading to a downfield shift.
C2~45 - 50Adjacent to the chiral center and a nitrogen atom.
C5~43 - 48Adjacent to two nitrogen atoms.
C6~40 - 45Adjacent to the secondary amine nitrogen.

Experimental Protocols: A Self-Validating System

To obtain high-quality NMR data, a rigorous and well-documented experimental protocol is essential.

4.1. Sample Preparation

  • Compound Purity: Ensure the sample of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is of high purity (>98%) to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH and NH₂).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Perform a D₂O exchange experiment to identify the NH and NH₂ protons. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

Data Visualization and Interpretation

¹H NMR Spectrum: A Visual Guide

The following is a representation of the predicted ¹H NMR spectrum.

G cluster_spectrum Predicted ¹H NMR Spectrum of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate cluster_peaks axis ppm Chemical Shift (ppm) Boc ~1.45 ppm (s, 9H) NH ~1.5-3.0 ppm (br s, 1H) Ring_H ~2.7-4.2 ppm (m, 7H) Amide_NH2 ~5.5-7.5 ppm (br s, 2H)

Caption: Predicted ¹H NMR spectrum showing key proton environments.

Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Purity Assess Purity Dissolve Dissolve in Deuterated Solvent Purity->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Filter Filter into NMR Tube Standard->Filter H1 ¹H NMR Filter->H1 C13 ¹³C NMR H1->C13 TwoD 2D NMR (COSY, HSQC, HMBC) H1->TwoD DEPT DEPT C13->DEPT Assign13C Assign ¹³C Signals DEPT->Assign13C Assign1H Assign ¹H Signals TwoD->Assign1H Assign1H->Assign13C Structure Confirm Structure & Stereochemistry Assign13C->Structure

Caption: Workflow for NMR analysis of the target compound.

Trustworthiness: A Self-Validating System

The combination of 1D and 2D NMR techniques provides a self-validating system for structural elucidation.

  • ¹H NMR provides information on the proton environments and their connectivity through coupling patterns.

  • ¹³C NMR and DEPT reveal the number and types of carbon atoms.

  • COSY confirms the proton-proton coupling network, validating the assignments made from the 1D ¹H spectrum.

  • HSQC directly links each proton to its attached carbon, providing unambiguous C-H correlations.

  • HMBC reveals long-range H-C correlations, which are critical for piecing together the molecular fragments and confirming the connectivity across quaternary carbons and heteroatoms.

By ensuring that the data from all these experiments are consistent, a high degree of confidence in the structural assignment can be achieved.

Conclusion

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra (5th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
Exploratory

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate mass spectrometry data

An In-Depth Technical Guide to the Mass Spectrometric Analysis of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Introduction (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chiral piperazine derivative of si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Introduction

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a common feature in many marketed drugs due to its favorable pharmacokinetic properties.[1] The presence of a carbamoyl group and a tert-butoxycarbonyl (Boc) protecting group introduces specific chemical properties that necessitate a well-defined analytical approach for characterization and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the unambiguous identification and purity assessment of such compounds.[2]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the expected mass spectrometric behavior of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. It outlines a detailed, self-validating protocol for its analysis, rooted in the principles of scientific integrity and field-proven expertise. The causality behind experimental choices is explained to empower the analyst to adapt and troubleshoot the methodology effectively.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrometric analysis of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is predicted to yield a characteristic set of ions under electrospray ionization (ESI) conditions. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, typically producing protonated molecules [M+H]⁺ in the positive ion mode without significant fragmentation in the ion source.[3]

Expected Molecular Ions:

Given the molecular formula C₁₀H₁₉N₃O₃ and a molecular weight of 229.28 g/mol , the following ions are anticipated in the full scan mass spectrum.

Ion SpeciesPredicted m/zNotes
[M+H]⁺230.14The most abundant ion in positive ESI mode.
[M+Na]⁺252.12Commonly observed sodium adduct.
[M+K]⁺268.09Possible potassium adduct, depending on solvent purity.
[2M+H]⁺459.27Dimer ion, may be observed at higher concentrations.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern:

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 230.14) is expected to produce a series of fragment ions that are diagnostic for the structure of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. The fragmentation is likely to be dominated by the lability of the Boc protecting group and cleavages within the piperazine ring.[4][5]

Key Predicted Fragment Ions:

Fragment Ion (m/z)Proposed Structure/LossMechanistic Rationale
174.12[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group, a hallmark of Boc-protected compounds.
157.09[M+H - C₄H₉O]⁺Loss of the entire tert-butoxy group.
130.09[M+H - C₅H₈O₂]⁺Loss of the entire Boc group (100 Da).
113.08[C₅H₉N₂O]⁺Cleavage of the piperazine ring.
87.08[C₄H₉N₂]⁺Further fragmentation of the piperazine ring.
57.07[C₄H₉]⁺The tert-butyl carbocation, another characteristic fragment of Boc-protected compounds.

The predicted fragmentation pathway is illustrated in the following diagram:

fragmentation_pathway M_H [M+H]⁺ m/z 230.14 frag_174 [M+H - C₄H₈]⁺ m/z 174.12 M_H->frag_174 - C₄H₈ frag_130 [M+H - C₅H₈O₂]⁺ m/z 130.09 M_H->frag_130 - C₅H₈O₂ frag_57 [C₄H₉]⁺ m/z 57.07 M_H->frag_57 frag_113 [C₅H₉N₂O]⁺ m/z 113.08 frag_130->frag_113 - NH₃

Caption: Predicted Fragmentation Pathway of [M+H]⁺

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning that the results obtained should be internally consistent and verifiable. This is achieved through the use of appropriate controls, system suitability tests, and data analysis procedures.

1. Sample and Standard Preparation:

The rationale for meticulous sample preparation is to ensure the analyte is in a suitable solvent for injection, free from interfering substances, and at a concentration appropriate for the sensitivity of the mass spectrometer.[6]

  • Standard Solution: Prepare a 1 mg/mL stock solution of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in methanol. From this, prepare a working standard of 1 µg/mL in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Sample Solution: Dissolve the sample in the initial mobile phase to a similar concentration as the working standard.

  • Blank: Use the initial mobile phase as a blank to assess background noise and carryover.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

The choice of a reversed-phase column is appropriate for this polar molecule. The gradient elution ensures that the compound is eluted with a good peak shape and is well-separated from any potential impurities. Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Instrument-specific optimized values.

  • Data Acquisition:

    • Full Scan: m/z 50-500.

    • Tandem MS (MS/MS): Precursor ion selection of m/z 230.14, with a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

The experimental workflow is summarized in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis stock 1 mg/mL Stock in Methanol working 1 µg/mL Working Standard stock->working lc Reversed-Phase LC (C18 Column) working->lc sample Sample Solution sample->lc blank Mobile Phase Blank blank->lc ms Tandem Mass Spectrometer (ESI+) lc->ms full_scan Full Scan (m/z 50-500) ms->full_scan msms MS/MS of m/z 230.14 ms->msms identification Identification & Confirmation full_scan->identification msms->identification

Caption: LC-MS Experimental Workflow

3. Data Analysis and Validation:

  • Blank Injection: Confirm the absence of the analyte peak to ensure no carryover from previous injections.

  • Standard Injection:

    • Verify the retention time of the analyte.

    • In the full scan data, confirm the presence of the [M+H]⁺ ion at m/z 230.14 and other expected adducts.

    • In the MS/MS data, confirm the presence of the predicted fragment ions. The relative abundances of these ions should be consistent across injections.

  • Sample Injection:

    • Compare the retention time of the peak in the sample to that of the standard.

    • Confirm the mass spectrum of the peak in the sample matches that of the standard in both full scan and MS/MS modes.

This multi-faceted confirmation (retention time, precursor mass, and fragment ions) provides a high degree of confidence in the identification of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

Conclusion

The mass spectrometric analysis of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, when approached with a robust and well-reasoned methodology, can provide definitive structural confirmation and purity assessment. By understanding the predicted fragmentation patterns and employing a self-validating LC-MS protocol, researchers can confidently identify this compound and ensure the integrity of their scientific investigations. The principles and techniques outlined in this guide are foundational for the successful characterization of novel chemical entities in the drug discovery and development pipeline.

References

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Foundational

Role of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in medicinal chemistry

An In-Depth Technical Guide: The Role of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in Modern Medicinal Chemistry Abstract (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate stands as a pivotal chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Role of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in Modern Medicinal Chemistry

Abstract

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate stands as a pivotal chiral building block in contemporary drug discovery and development. Its unique trifunctional architecture—comprising a conformationally defined piperazine core, a stereospecific (R)-carbamoyl group, and a strategically placed Boc-protecting group—offers medicinal chemists a versatile scaffold for constructing highly specific and potent therapeutic agents. This guide elucidates the fundamental role of this intermediate, exploring its synthesis, structural significance, and application in the generation of novel drug candidates across various therapeutic areas, including metabolic diseases and oncology. By examining its utility in the synthesis of targeted agents like Bruton's Tyrosine Kinase (BTK) inhibitors and GPR119 agonists, we reveal the causal relationships between its structure and its function as a high-value synthetic precursor.

Introduction: The Piperazine Motif and the Emergence of a Key Intermediate

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of marketed drugs for indications ranging from antipsychotics to antivirals.[1] Its prevalence stems from the advantageous physicochemical properties it imparts to a molecule: the two nitrogen atoms can modulate basicity (pKa) and water solubility, form crucial hydrogen bonds or ionic interactions with biological targets, and act as versatile handles for chemical modification.[1]

Within this broad class of compounds, (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate has emerged as a particularly valuable intermediate. Its utility is derived from a combination of precisely engineered structural features:

  • The (R)-Stereocenter: The chiral center at the C3 position is critical for achieving enantioselectivity, a cornerstone of modern pharmacology. The specific three-dimensional arrangement allows for precise, high-affinity interactions with chiral biological targets like enzyme active sites and receptor binding pockets. Its enantiomer would be expected to have a significantly different biological activity profile.[2]

  • The Carbamoyl Group (-C(O)NH₂): This functional group is a potent hydrogen bond donor and acceptor. Its presence is often essential for anchoring a drug molecule to its target protein through a network of specific hydrogen bonds, thereby contributing significantly to binding affinity and potency.[3]

  • The Boc-Protected Nitrogen (N1): The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group, rendering the N1 nitrogen non-nucleophilic. This allows for selective functionalization at the N4 position, providing a reliable and predictable route for molecular elaboration. The tert-butyl group itself, however, can be susceptible to oxidative metabolism, a factor chemists must consider during lead optimization.[4]

  • The Reactive Nitrogen (N4): The unprotected secondary amine at the N4 position is the primary site for diversification, enabling the attachment of a wide array of substituents to explore structure-activity relationships (SAR) and fine-tune a compound's pharmacological profile.

Physicochemical and Structural Characteristics

The distinct properties of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate underpin its utility in synthesis. Its structure has been analyzed through various spectroscopic methods, and its conformation is understood to adopt a stable chair form, which minimizes steric strain.[5] The nitrogen of the Boc-protected amide (N1) is sp² hybridized due to resonance, while the reactive secondary amine (N4) is sp³ hybridized.[5]

PropertyValue
IUPAC Name tert-butyl (3R)-3-carbamoylpiperazine-1-carboxylate
Molecular Formula C₁₀H₁₉N₃O₃
Molecular Weight 229.28 g/mol [6]
Chirality (R)-enantiomer
Key Functional Groups Carbamate (Boc), Amide (Carbamoyl), Secondary Amine
Appearance Typically a solid at room temperature[6]

Synthetic Strategies and Methodologies

The synthesis of enantiomerically pure piperazine derivatives is a critical challenge in process chemistry. Routes to (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate often begin from chiral starting materials or employ asymmetric synthesis or resolution techniques to establish the key stereocenter. A generalized workflow involves the formation of the piperazine ring, introduction of the carbamoyl group, and selective protection of the nitrogen atoms.

G Start Chiral Precursor (e.g., (R)-Aspartic Acid) Step1 Cyclization & Functional Group Interconversion Start->Step1 Multi-step synthesis Step2 Boc Protection of N1 Step1->Step2 Boc₂O, Base Step3 Amidation to form Carbamoyl Group at C3 Step2->Step3 Activation, NH₃ Final (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Step3->Final

Caption: Generalized synthetic workflow for the target intermediate.

Exemplary Protocol: Boc Protection of a Piperazine Intermediate

The following protocol is illustrative of a key step in the synthesis of such intermediates, adapted from established methodologies for N-Boc protection.[1] This step is critical for differentiating the two nitrogen atoms of the piperazine ring, enabling regioselective downstream reactions.

Objective: To selectively protect one nitrogen of a piperazine precursor with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Methyl piperazine-2-carboxylate (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.9 equivalents)

  • Triethylamine (TEA) (1 equivalent)

  • Dichloromethane (DCM) as solvent

  • Ice water, Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the piperazine precursor and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate in a minimal amount of dichloromethane. Add this solution dropwise to the stirred reaction mixture over 1 hour, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice water. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude residue via silica gel column chromatography to afford the N-Boc protected piperazine derivative.[1]

Causality: Using slightly less than one equivalent of Boc₂O favors mono-protection. TEA acts as a base to neutralize the acid formed during the reaction. The low temperature helps control the reaction's exothermicity and selectivity. This selective protection is the cornerstone of using the piperazine scaffold, as it unmasks the N4 nitrogen for subsequent diversification.

The Core Role in Drug Discovery: A Scaffold for Innovation

The true value of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate lies in its application as a key intermediate for building complex and highly functionalized drug candidates.[2][7] The N4 nitrogen serves as a versatile attachment point for various chemical moieties, allowing for the systematic exploration of chemical space.

G cluster_reactions Coupling Reactions (e.g., Buchwald-Hartwig, Reductive Amination) Core (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Lib Diverse Library of Drug Candidates Core->Lib Further Deprotection/ Modification R1 R₁ Group (Aryl, Heteroaryl) R1->Core R2 R₂ Group (Alkyl, Cycloalkyl) R2->Core R3 R₃ Group (Complex Linker) R3->Core

Caption: Role as a scaffold for generating diverse compound libraries.

Case Study: GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Agonists of this receptor can enhance insulin secretion. Studies have demonstrated the use of the (S)-enantiomer of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a closely related intermediate, in the synthesis of potent GPR119 agonists.[2] The piperazine core often serves as a central linker, while the functional group at the 3-position (like the carbamoyl group) can engage in critical hydrogen bonding within the receptor's binding site.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase is a clinically validated target in the treatment of B-cell malignancies like chronic lymphocytic leukemia. Many BTK inhibitors feature a nitrogen-containing heterocycle to confer solubility and provide an attachment point for the pharmacophore that binds covalently or non-covalently to the kinase. The title compound is an ideal starting point for such molecules, where the N4 nitrogen is functionalized to connect to the core of the inhibitor, and the carbamoyl group provides desirable physicochemical properties and potential secondary binding interactions.[2]

Case Study: Central Nervous System (CNS) Agents

The piperazine scaffold is frequently found in drugs targeting CNS disorders.[7] Its ability to be protonated at physiological pH can improve solubility and allow it to cross the blood-brain barrier. (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate serves as a valuable starting material for libraries of compounds screened for activity as antidepressants, antipsychotics, or neuroprotective agents.[7]

Structure-Activity Relationship (SAR) Causality

Understanding the SAR of derivatives made from this intermediate is key to optimizing drug candidates. The causality behind experimental choices is rooted in fundamental medicinal chemistry principles:

  • The Carbamoyl Group: This group is a powerful director of binding. Replacing it with a carboxylic acid would introduce a negative charge, while esterification would remove hydrogen bond donating ability, each leading to a complete change in the binding profile and likely a loss of activity.[3]

  • The (R)-Stereocenter: The fixed stereochemistry is non-negotiable for targeted therapies. The biological target's active site is a chiral environment, and only the (R)-enantiomer will present the carbamoyl group and N4-substituent in the correct orientation for optimal binding. The (S)-enantiomer would likely be inactive or have off-target effects.

  • N4-Position Substituents: This is where SAR is most actively explored.

    • Hydrophobic Pockets: Adding aryl or alkyl groups at N4 can engage with hydrophobic pockets in the target protein, increasing van der Waals interactions and boosting potency.[3]

    • Polar Interactions: Introducing heteroaromatic rings (like pyridine) can form specific polar interactions or hydrogen bonds with key amino acid residues, significantly enhancing affinity.[8]

    • Pharmacokinetics: The nature of the N4 substituent profoundly impacts the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Chemists systematically vary this group to balance potency with drug-like properties.

Conclusion and Future Perspectives

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is more than just a chemical reagent; it is an enabling tool in modern drug discovery. Its pre-installed chirality, differentiated nitrogen atoms, and potent hydrogen-bonding group provide a reliable and efficient starting point for the synthesis of complex, targeted therapeutics. Its role as a key intermediate streamlines the path to novel drug candidates by allowing chemists to focus on the crucial task of SAR exploration at the N4 position.

The future utility of this scaffold is bright. As drug discovery moves towards more complex modalities like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, versatile and functionalized building blocks are in high demand. The inherent functionality of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate makes it an ideal component for the linkers and binding motifs required for these next-generation therapeutics.

References

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  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Saeed, A., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 435-439. [Link]

  • PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Jasiewicz, B., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S1), 1-17. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate as a Versatile Scaffold for Novel DPP-4 Inhibitors

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of (R)-tert-butyl 3-carbamoylpiperazine-1-carboxylate as a core s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of (R)-tert-butyl 3-carbamoylpiperazine-1-carboxylate as a core structural scaffold for the design and synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will explore the underlying biochemical rationale, provide detailed synthetic protocols for the scaffold and its derivatives, and outline robust methodologies for their biological evaluation. This guide is designed to bridge the gap between theoretical scaffold design and practical laboratory application, empowering research teams to accelerate the discovery of next-generation antidiabetic agents.

Introduction: The Rationale for DPP-4 Inhibition and the Piperazine Scaffold

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] Its primary function involves the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving these peptides, DPP-4 curtails their insulinotropic effects.

The inhibition of DPP-4 has emerged as a validated therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[2][4] By blocking DPP-4, inhibitors prolong the activity of endogenous GLP-1 and GIP, leading to enhanced insulin release, suppressed glucagon secretion, and improved glycemic control, with a low intrinsic risk of hypoglycemia.[1][5] This class of oral antihyperglycemic agents, known as "gliptins," has become a cornerstone of T2DM therapy.[4]

The (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate scaffold represents a privileged structure in the design of DPP-4 inhibitors. Its rigid, chiral piperazine core is adept at forming key interactions within the S2 subsite of the DPP-4 active site. The carbamoyl group can establish critical hydrogen bonds, while the (R)-stereochemistry ensures optimal orientation for binding. The tert-butoxycarbonyl (Boc) protecting group on the N1 position provides a convenient synthetic handle for coupling with various side chains that can be tailored to occupy the S1 pocket, thereby modulating potency and pharmacokinetic properties. The successful clinical development of sitagliptin, which is built upon a related piperazine core, validates the utility of this scaffold.[6]

Synthesis of the Core Scaffold and Elaboration into Inhibitors

The synthesis of potent DPP-4 inhibitors using this scaffold can be logically divided into two main phases: the preparation of the core piperazine structure and its subsequent elaboration via coupling with a suitable side-chain moiety.

Protocol 1: Synthesis of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

This protocol outlines a representative synthesis starting from a commercially available pyrazine derivative. The causality behind this multi-step synthesis involves initial esterification, followed by a stereoselective reduction of the aromatic pyrazine to a chiral piperazine, protection of the secondary amine, and finally, amidation to install the key carbamoyl group.

Workflow for Scaffold Synthesis

A Pyrazine-2-carboxylic Acid B Esterification (e.g., SOCl2, MeOH) A->B C Methyl Pyrazine-2-carboxylate B->C D Hydrogenation / Reduction (e.g., Pd/C, H2) C->D E Methyl Piperazine-2-carboxylate D->E F Boc Protection (e.g., (Boc)2O, Et3N) E->F G 1-(tert-butyl) 3-methyl piperazine-1,3-dicarboxylate F->G H Amidation (e.g., NH3 or equivalent) G->H I (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (Final Scaffold) H->I

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Esterification: To a stirred solution of pyrazine-2-carboxylic acid in methanol (MeOH) at 0-10°C, slowly add thionyl chloride (SOCl₂). Allow the reaction to warm to room temperature and stir overnight. Concentrate the mixture under reduced pressure and neutralize with a saturated aqueous NaHCO₃ solution. Extract with ethyl acetate to yield methyl pyrazine-2-carboxylate.[7]

    • Causality: Esterification converts the carboxylic acid to a methyl ester, which is a more suitable substrate for the subsequent reduction step.

  • Hydrogenation: In a pressure vessel, dissolve the methyl pyrazine-2-carboxylate in methanol. Add a palladium on carbon (10% Pd/C) catalyst. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and heat to approximately 80°C for 12 hours.[7] After cooling, filter the catalyst and concentrate the solvent to obtain crude methyl piperazine-2-carboxylate.

    • Causality: Catalytic hydrogenation reduces the aromatic pyrazine ring to a piperazine ring. The conditions can be optimized to favor the desired stereoisomer, which can then be resolved.

  • Boc Protection: Dissolve the crude piperazine ester and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM dropwise. Stir the reaction for 12 hours, allowing it to warm to room temperature.[7] Wash the reaction mixture with water, dry the organic layer, and purify by column chromatography to yield 1-(tert-butyl) 3-methyl piperazine-1,3-dicarboxylate.

    • Causality: The Boc group is installed to protect the N1 nitrogen of the piperazine ring. This prevents side reactions in subsequent steps and provides a stable, lipophilic handle. It can be readily removed under acidic conditions at the final stage of inhibitor synthesis.

  • Amidation: The ester at the C3 position is converted to a primary amide. This can be achieved through various standard amidation procedures, such as treatment with a saturated solution of ammonia in methanol or using other aminating agents. The reaction progress should be monitored by TLC or LC-MS. Upon completion, the product is isolated and purified to yield the final scaffold, (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

Protocol 2: General Elaboration into a DPP-4 Inhibitor (Sitagliptin Analogue)

This protocol describes the coupling of the synthesized scaffold with a side-chain precursor, exemplified by the synthesis of a sitagliptin-like molecule. The key step is an amide bond formation.

Workflow for Inhibitor Elaboration

cluster_0 Scaffold Preparation cluster_1 Side-Chain Preparation A (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate B Deprotection (if necessary) & Amine availability A->B C Activated Piperazine Scaffold B->C G Peptide Coupling Reaction C->G D (R)-3-(Boc-amino)-4- (2,4,5-trifluorophenyl)butanoic acid E Carboxylic Acid Activation (e.g., EDC, HOBt) D->E F Activated Side-Chain E->F F->G H Boc-Protected Final Compound G->H I Final Deprotection (e.g., Acid Hydrolysis) H->I J Final DPP-4 Inhibitor (e.g., Sitagliptin) I->J

Caption: General workflow for coupling the scaffold.

Step-by-Step Methodology:

  • Amine Deprotection & Coupling Partner Preparation: The synthesis of sitagliptin involves coupling an activated carboxylic acid derivative, (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, with a triazolopiperazine core.[8][9] For our scaffold, the secondary amine on the piperazine ring (if not the intended coupling site) must be appropriately managed. Assuming coupling occurs at the N4 position, the scaffold is used directly.

  • Peptide Coupling: Dissolve the carboxylic acid side-chain in a suitable solvent like DMF or DCM. Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an additive like 1-Hydroxybenzotriazole (HOBt).[9] Stir for a short period to activate the acid.

    • Causality: EDC and HOBt react with the carboxylic acid to form a highly reactive intermediate, which is susceptible to nucleophilic attack by the secondary amine of the piperazine scaffold, leading to efficient amide bond formation.

  • Scaffold Addition: Add the (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate scaffold to the activated side-chain mixture, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any generated HCl.

  • Reaction and Purification: Allow the reaction to proceed at room temperature until completion (monitored by LC-MS). Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. Purify the resulting coupled product by column chromatography.

  • Final Deprotection: The Boc protecting group on the final molecule is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane. This reveals the primary amine, which is often crucial for interaction with the catalytic site of DPP-4.[9] The final product can then be isolated, often as a pharmaceutically acceptable salt (e.g., phosphate salt).[10]

Biological Evaluation of Synthesized Inhibitors

Once novel compounds are synthesized, they must be rigorously tested to determine their potency, selectivity, and pharmacokinetic profile.

Protocol 3: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol provides a high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme[11][12]

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)[11][12]

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Sitagliptin)[13]

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dilute the human recombinant DPP-4 enzyme in cold Assay Buffer to the desired working concentration. Keep on ice.[11]

    • Dilute the H-Gly-Pro-AMC substrate in Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Assay Setup (per well):

    • Blank Wells: Add 40 µL of Assay Buffer and 50 µL of Substrate Solution.

    • Enzyme Control Wells (100% activity): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of DMSO/buffer.

    • Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution.[11]

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at 37°C.[13]

    • Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells (except the blank).[11]

  • Measurement: Immediately place the plate in the fluorescence reader, pre-heated to 37°C. Read the fluorescence intensity kinetically over 15-30 minutes or as an endpoint reading after a fixed time (e.g., 30 minutes).[13]

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control (uninhibited) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Selectivity Profiling against DPP-8 and DPP-9

Inhibition of the closely related proteases DPP-8 and DPP-9 has been linked to severe toxicities.[14] Therefore, it is crucial to ensure that new DPP-4 inhibitors are highly selective.

Methodology:

The selectivity assay is performed using the same fundamental protocol as the DPP-4 inhibition assay, with the following critical substitutions:

  • Enzyme: Use recombinant human DPP-8 or DPP-9 instead of DPP-4.[14]

  • Substrate: H-Gly-Pro-AMC is also a suitable substrate for DPP-8 and DPP-9.

  • Concentrations: The optimal concentrations of the DPP-8 and DPP-9 enzymes and their substrate may need to be empirically determined to achieve a robust signal window. A published starting point is 30 ng/mL for DPP-8 and 20 ng/mL for DPP-9, with a substrate concentration of 0.2 mmol/L.[14]

Data Presentation:

The results should be presented as a ratio of IC₅₀ values to demonstrate selectivity.

CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)DPP-9 IC₅₀ (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Sitagliptin18>10,000>10,000>555-fold>555-fold
Test Cmpd 1105,0008,000500-fold800-fold
Test Cmpd 21530045020-fold30-fold

A higher selectivity fold (ideally >200-fold) is desirable to minimize the risk of off-target effects.[15]

Pharmacokinetic (PK) Considerations

While detailed in vivo PK studies are beyond the scope of this document, early consideration of PK properties is vital. DPP-4 inhibitors are typically administered orally once daily.[1]

Key Parameters & Causality:

  • Metabolism: Most gliptins are not major substrates for cytochrome P450 (CYP) enzymes, reducing the risk of drug-drug interactions.[6][16] A notable exception is saxagliptin (metabolized by CYP3A4/5), which requires dose adjustments when co-administered with potent CYP3A4 inhibitors.[16] Designing new inhibitors to avoid major CYP pathways is a key goal.

  • Elimination: The primary route of elimination is often renal excretion.[16] This necessitates dose adjustments for patients with renal impairment for many approved gliptins.[16] Linagliptin is an exception, with predominantly fecal elimination, requiring no dose adjustment in renal insufficiency.[6]

  • Half-life: A sufficiently long half-life is required to support once-daily dosing.[1]

DrugT½ (hours)Primary Elimination RouteMetabolism
Sitagliptin~12.4Renal (unchanged)Minor
Saxagliptin~2.5RenalCYP3A4/5 (active metabolite)
Linagliptin~12Fecal (enterohepatic)Minor
Alogliptin~21Renal (unchanged)Minor

This table summarizes general PK properties of marketed DPP-4 inhibitors for comparative purposes.[6][16][17]

Conclusion

The (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate scaffold is a highly valuable and synthetically accessible starting point for the development of novel DPP-4 inhibitors. Its structural features are well-suited for achieving high-affinity binding to the DPP-4 active site. By following the detailed synthetic and biological evaluation protocols outlined in this guide, research teams can systematically design, synthesize, and validate new chemical entities with the potential for improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the advancement of therapies for type 2 diabetes.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • US20120108598A1 - Sitagliptin synthesis - Google Patents.
  • Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. National Institutes of Health (NIH). Available at: [Link]

  • Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. PubMed. Available at: [Link]

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. National Institutes of Health (NIH). Available at: [Link]

  • Inhibitor Selectivity in clinical application of DPP-4 inhibition. ResearchGate. Available at: [Link]

  • Synthesis of Sitagliptin. ResearchGate. Available at: [Link]

  • Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. ResearchGate. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH). Available at: [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Institutes of Health (NIH). Available at: [Link]

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.
  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. National Institutes of Health (NIH). Available at: [Link]

  • Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

  • WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents.
  • Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Available at: [Link]

  • tert-Butyl 3-methylpiperazine-1-carboxylate. PubChem. Available at: [Link]

  • The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected]. PubMed. Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd. Available at: [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. Available at: [Link]

  • Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. Available at: [Link]

Sources

Application

Application Notes & Protocols: Leveraging (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in Fragment-Based Screening Campaigns

Introduction: The Power of Fragments and the Prized Piperazine Scaffold Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering an efficient alternat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Prized Piperazine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2] By screening collections of low molecular weight compounds (typically < 300 Da), FBDD explores chemical space more effectively, often yielding higher quality hits with superior ligand efficiency.[3] These initial fragment hits, though typically weak binders, provide high-quality starting points for optimization into potent, drug-like molecules.[2][3][4]

Within the vast landscape of chemical fragments, the piperazine moiety stands out as a "privileged scaffold."[5][6] Its prevalence in marketed drugs across various therapeutic areas is a testament to its favorable characteristics. The piperazine ring's conformational flexibility, combined with its two nitrogen atoms, provides versatile handles for synthetic chemistry. This allows for precise modulation of physicochemical properties such as solubility, basicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[5][6]

This guide focuses on the strategic use of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate , a representative piperazine-containing fragment, in a typical FBDD campaign. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for primary screening and hit validation using key biophysical techniques.

Part 1: The Fragment - (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

This fragment embodies the key features of a desirable starting point for FBDD. Its structure combines a rigid chiral center with a flexible piperazine ring, a hydrogen bond donating and accepting carbamoyl group, and a synthetically tractable Boc-protected amine. This "poised" nature allows for subsequent, vector-supported chemical elaboration once a binding mode is confirmed.[7]

Table 1: Physicochemical Properties of the Exemplar Fragment

PropertyValueSignificance in FBDD
Molecular Weight 243.3 g/mol Complies with the "Rule of Three" (<300 Da), ensuring a higher probability of fitting into small pockets on the protein target.[8]
cLogP ~1.5An appropriate lipophilicity for aqueous solubility and potential for membrane permeability.
Hydrogen Bond Donors 2Provides specific interaction points to anchor the fragment to the target protein.
Hydrogen Bond Acceptors 3Offers additional opportunities for forming directed interactions within the binding site.
Rotatable Bonds 2Limited flexibility, which reduces the entropic penalty upon binding.

Part 2: The Fragment-Based Screening Workflow

A successful FBDD campaign is a multi-step process that begins with a primary screen to identify binders, followed by rigorous validation and structural characterization to ensure the hits are robust and provide a clear path for optimization.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment Evolution Screening Primary Screen (SPR, NMR, or TSA) Hit_Identification Initial Hit Identification (Binding Detected) Screening->Hit_Identification High-throughput Orthogonal_Validation Orthogonal Assay (e.g., NMR if primary was SPR) Hit_Identification->Orthogonal_Validation Confirmed Binders Dose_Response Affinity Measurement (KD) (SPR or NMR Titration) Orthogonal_Validation->Dose_Response Structural_Biology Structure Determination (X-ray Crystallography or NMR) Dose_Response->Structural_Biology SBDD Structure-Based Design (Growing, Linking, Merging) Structural_Biology->SBDD Binding Mode Known Lead_Opt Lead Optimization SBDD->Lead_Opt

Caption: A typical workflow for a fragment-based drug discovery campaign.

Part 3: Primary Screening Methodologies & Protocols

The initial detection of low-affinity fragment binding requires highly sensitive biophysical techniques.[1][9] We will detail protocols for three widely used methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography.

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects changes in refractive index at a sensor surface where the target protein is immobilized.[10] It is highly sensitive, provides real-time binding data, and has a high throughput, making it an excellent choice for primary screening.[7][10][11]

Causality Behind the Protocol:

  • Immobilization: The protein target is covalently attached to the sensor chip. This orientation ensures that the binding sites are accessible to the fragments flowing over the surface.

  • Control Surfaces: A reference channel, often with an unrelated protein or a deactivated surface, is used to subtract non-specific binding and bulk refractive index changes, a critical step for reducing false positives.[9]

  • Concentration: Fragments are screened at high concentrations (typically 100-500 µM) to ensure detection of weak interactions (µM to mM KD).

Protocol: High-Throughput SPR Fragment Screening

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level (~10,000 RU) is reached.

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A control surface should be prepared in parallel using the same activation/deactivation chemistry without protein injection.

  • Fragment Library Preparation:

    • Prepare a stock of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate and other fragments in 100% DMSO.

    • Dilute the fragments into running buffer to a final concentration of 200 µM with a final DMSO concentration of 2% or less to minimize solvent effects.

  • Screening Assay:

    • Flow the running buffer over both the target and control surfaces until a stable baseline is achieved.

    • Inject each fragment solution over both surfaces for a defined association time (e.g., 30 seconds), followed by a dissociation phase (e.g., 60 seconds) with running buffer.

    • Between injections, regenerate the surface if necessary using a mild, optimized regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Reference-subtract the data by subtracting the signal from the control channel from the target channel.

    • Identify hits based on a response unit (RU) threshold that is significantly above the baseline noise.

    • Hits are prioritized for their ligand efficiency (LE), calculated as the binding energy divided by the number of heavy atoms.

NMR Spectroscopy Screening

NMR spectroscopy is a powerful method that can not only detect binding but also provide information on the location of the binding site on the protein.[12][13] Protein-observed methods like the ¹H-¹⁵N HSQC experiment are particularly robust.[12]

Causality Behind the Protocol:

  • Isotopic Labeling: The protein is uniformly labeled with ¹⁵N. Each peak in the ¹H-¹⁵N HSQC spectrum corresponds to a specific backbone amide proton and nitrogen pair.

  • Chemical Shift Perturbations (CSPs): When a fragment binds, it alters the chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift. These CSPs pinpoint the binding site.[12]

  • Deconvolution: To increase throughput, fragments are often screened in cocktails. If a cocktail is positive, the individual components are then tested to identify the active binder.

Protocol: ¹H-¹⁵N HSQC-based Fragment Screening

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N labeling using standard molecular biology techniques.

    • Prepare a stock solution of the ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O).

  • Fragment Library Preparation:

    • Prepare high-concentration stocks of fragment cocktails (e.g., 5-10 fragments per cocktail) in a deuterated solvent like DMSO-d₆.

    • The final concentration of each fragment in the NMR sample will typically be 250-500 µM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • For each fragment cocktail, add it to a fresh aliquot of the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.

    • Ensure identical experimental parameters (temperature, number of scans, etc.) for all spectra.

  • Data Analysis and Hit Deconvolution:

    • Overlay the reference spectrum with each cocktail spectrum.

    • Identify cocktails that induce significant chemical shift perturbations (CSPs) for specific peaks.

    • For positive cocktails, screen each individual fragment from that cocktail to identify the specific binder.

    • Map the perturbed residues onto the 3D structure of the protein to visualize the binding site.

X-ray Crystallography Screening

Crystallographic screening provides the most detailed information, revealing the precise binding mode and atomic interactions between the fragment and the target protein.[1][14][15] This structural information is invaluable for the subsequent structure-based design phase.[1][14]

Causality Behind the Protocol:

  • Crystal Soaking: Pre-grown protein crystals are transferred to a solution containing a high concentration of the fragment.[10] The fragment diffuses through the solvent channels in the crystal to reach the binding site.[10] This is generally higher throughput than co-crystallization.[10]

  • High Fragment Concentration: A high concentration (e.g., 10-50 mM) is used to overcome the fragment's weak affinity and achieve sufficient occupancy in the crystal.

  • Cryo-protection: Crystals are flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is required to prevent ice formation.

Protocol: Crystallographic Fragment Soaking

  • Protein Crystallization:

    • Generate high-quality, robust crystals of the target protein using vapor diffusion (sitting or hanging drop) or other methods. Optimize crystallization conditions to produce crystals that are stable and diffract to high resolution.

  • Soaking Procedure:

    • Prepare a soaking solution containing the fragment (e.g., 20 mM of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate) dissolved in a solution that mimics the mother liquor from the crystallization drop. This solution should also contain a suitable cryoprotectant (e.g., 25% glycerol).

    • Using a crystal harvesting loop, transfer a protein crystal from its growth drop into the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to overnight, depending on the crystal packing and fragment properties.

  • Data Collection and Processing:

    • Retrieve the soaked crystal from the soaking solution and immediately flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

    • Process the diffraction data (indexing, integration, scaling) using software like XDS or MOSFLM.

  • Structure Solution and Analysis:

    • Solve the structure using molecular replacement with a previously determined apo structure as the search model.

    • Carefully analyze the resulting electron density maps (2mFo-DFc and mFo-DFc) to identify extra density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure to obtain a high-resolution view of the protein-fragment complex.

Part 4: Hit Validation and Fragment Evolution

Once initial hits are identified, it is crucial to confirm them with an orthogonal biophysical method to eliminate technique-specific artifacts. For example, an SPR hit should be confirmed by NMR, or vice-versa. Following confirmation, the affinity (K D) should be accurately determined.

With a validated, structurally characterized hit like (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate bound to the target, the medicinal chemistry campaign can begin.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Evolution Strategies cluster_2 Outcome Fragment Fragment Hit (e.g., Piperazine) Growing Fragment Growing (Adding functionality) Fragment->Growing Linking Fragment Linking (Connecting two proximal fragments) Fragment->Linking Merging Fragment Merging (Combining overlapping fragments) Fragment->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Common strategies for evolving initial fragment hits into lead compounds.

The primary strategies for evolving fragments are:

  • Fragment Growing: The Boc-protected amine on our example fragment provides a clear vector for synthetic elaboration. Guided by the crystal structure, chemists can add functional groups that interact with adjacent pockets to increase affinity and selectivity.[3][16][17]

  • Fragment Linking: If a second fragment is found to bind in a nearby pocket, the two can be connected with a chemical linker to create a single, higher-affinity molecule.[3][16][17]

  • Fragment Merging: In cases where two different fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both.[3][16]

References

  • Hymans, G., & Schepartz, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 209–218. [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630–1642. [Link]

  • Giannetti, A. M. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 206–210. [Link]

  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • WuXi Discovery Services. (2022). Introduction into Fragment Based Drug Discovery. YouTube. [Link]

  • Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]

  • Blundell, T. L., & Jhoti, H. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Protein & Peptide Letters, 19(7), 770–776. [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Journal of Medicinal Chemistry, 48(3), 403–413. [Link]

  • Basak, S., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103554. [Link]

  • G. S. C. Kumar, et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Erlanson, D. A. (2016). Strategies for fragment optimization Linking, growing and merging-see text for details. ResearchGate. [Link]

  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. [Link]

  • Angulo, J., et al. (2021). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry, 64(13), 9399–9409. [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 85. [Link]

  • G G, G., et al. (2025). The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. [Link]

  • Cambridge Healthtech Institute. (2024). Fragment-Based Drug Discovery. [Link]

  • Kuttruff, C. A., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Medicinal Chemistry, 4. [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. [Link]

  • Neumann, L., et al. (2025). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]

  • de Kloe, G. E., et al. (2014). Approaches to Fragment-Based Drug Design. HAN University of Applied Sciences. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • ResearchGate. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. [Link]

  • de Kloe, G. E., et al. (2014). CHAPTER 9: Exploring Fragment Screening and Optimization Strategies Using Acetylcholine-Binding Protein. Books.
  • Tschammer, N. (2022). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube. [Link]

  • Kuttruff, C. A., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. [Link]

  • Murray, C. W., & Rees, D. C. (2009). Fragment-Screening Using X-ray Crystallography. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Welcome to the technical support guide for (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate?

A1: The impurity profile can vary based on the synthetic route, but typically originates from three main sources: unreacted starting materials, side-reactions during the Boc-protection step, and the presence of enantiomeric impurities.

Impurity Class Specific Impurity Typical Origin
Starting Material (R)-piperazine-2-carboxamideIncomplete reaction with Di-tert-butyl dicarbonate (Boc₂O).
Process-Related (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylateUse of non-enantiomerically pure starting material or racemization under harsh conditions.
1,4-Di-Boc-piperazine-2-carboxamideOver-reaction or non-selective protection of the piperazine ring. This is a common side-product in piperazine chemistry.[1]
(R)-tert-Butyl 3-carboxypiperazine-1-carboxylateHydrolysis of the carbamoyl group, potentially caused by extreme pH during workup.[2][3][4]
Reagent-Related Residual Solvents (e.g., THF, Dichloromethane, Ethyl Acetate)Incomplete removal during downstream processing.
tert-ButanolA byproduct from the reaction of Boc₂O.

Q2: What is the expected appearance and solubility of high-purity (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate?

A2: High-purity material is typically a white to off-white crystalline solid. It exhibits good solubility in polar organic solvents like methanol, ethanol, and dichloromethane, and moderate solubility in solvents like ethyl acetate and tetrahydrofuran (THF). It has low solubility in non-polar solvents such as hexanes and heptane. This solubility profile is key to designing effective purification strategies.

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of techniques is essential for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): The primary method for determining enantiomeric purity (quantifying the unwanted S-enantiomer).

  • Reverse-Phase HPLC (RP-HPLC): Used to quantify process-related impurities and unreacted starting materials.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can detect impurities if they are present at levels typically >1%.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurity peaks from HPLC.

  • Gas Chromatography (GC): Often used to quantify residual solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: HPLC analysis shows a significant peak for the unreacted starting material, (R)-piperazine-2-carboxamide.

Cause: This issue points to an incomplete reaction during the N-Boc protection step. Several factors could be at play:

  • Insufficient Boc₂O: The molar ratio of Boc₂O to the starting amine was too low.

  • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Base Stoichiometry: An inadequate amount of base (e.g., triethylamine, diisopropylethylamine) was used to neutralize the in-situ formed acid, thereby hindering the reaction.

  • Poor Reagent Quality: The Boc₂O may have degraded due to improper storage.

Solution Pathway:

G start Problem: High level of unreacted (R)-piperazine-2-carboxamide check_reagents Verify Stoichiometry & Quality - Check moles of Boc₂O (use 1.1-1.2 eq). - Ensure base is >= 1.0 eq. - Use fresh, high-quality Boc₂O. start->check_reagents check_conditions Review Reaction Conditions - Was reaction time sufficient (monitor by TLC/HPLC)? - Was the temperature appropriate (typically 0°C to RT)? start->check_conditions purify Option 2: Purify Crude Material - Proceed if starting material level is manageable (<15-20%). start->purify If re-running is not feasible rerun_reaction Option 1: Rerun Reaction - Optimize stoichiometry and conditions based on review. check_reagents->rerun_reaction check_conditions->rerun_reaction chromatography Flash Column Chromatography - Use a polar stationary phase (silica gel). - Gradient elution (e.g., Ethyl Acetate in Hexanes or Methanol in DCM). - The starting material is highly polar and will have a lower Rf. purify->chromatography acid_wash Acidic Aqueous Wash - Dissolve crude in an organic solvent (e.g., EtOAc). - Wash with dilute acid (e.g., 1M HCl). - The basic starting material will partition into the aqueous layer as a salt. purify->acid_wash end_product Pure Product chromatography->end_product acid_wash->end_product

Troubleshooting workflow for unreacted starting material.

Expert Insight: An acidic wash is a highly effective and scalable method for removing the more basic starting material from the desired Boc-protected product. The Boc group reduces the basicity of the adjacent nitrogen, causing the product to remain preferentially in the organic layer while the unreacted amine is protonated and extracted into the aqueous phase.

Issue 2: Chiral HPLC indicates the presence of the undesired (S)-enantiomer above the acceptable limit.

Cause: The presence of the (S)-enantiomer is a critical issue for stereospecific drug development.

  • Contaminated Starting Material: The most common cause is the use of (R)-piperazine-2-carboxamide that already contains the (S)-enantiomer. Always verify the enantiomeric purity of your starting materials.

  • Racemization: While less common under standard Boc-protection conditions, exposure to harsh basic or acidic conditions, particularly at elevated temperatures, could potentially lead to epimerization at the chiral center.

Solutions:

  • Source High-Purity Starting Material: The most robust solution is preventative. Procure (R)-piperazine-2-carboxamide with the highest possible enantiomeric excess (>99.5% e.e.).

  • Preparative Chiral Chromatography: This is the definitive method for separating enantiomers. While costly and complex, it is the most effective post-synthesis solution for removing the unwanted stereoisomer.

  • Diastereomeric Recrystallization: This classical resolution technique involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. This is a multi-step process and requires significant development.

Issue 3: The isolated product is an oil or waxy solid that fails to crystallize, and NMR shows complex, broad signals.

Cause: This often indicates the presence of multiple impurities that are inhibiting crystallization. A likely culprit is the formation of a disubstituted piperazine byproduct, such as 1,4-Di-Boc-piperazine-2-carboxamide.

Expert Explanation: The synthesis of monosubstituted piperazines is often complicated by the formation of disubstituted by-products.[1] Although the amide nitrogen in (R)-piperazine-2-carboxamide is significantly less nucleophilic than the secondary amine, under certain conditions (e.g., excess Boc₂O, prolonged reaction times), protection at the N4 position can occur.

Solution: Purification via Flash Column Chromatography

Flash chromatography is highly effective at separating compounds with different polarities, such as the desired mono-Boc product and a potential di-Boc byproduct.

G start Problem: Oily product, suspected di-Boc impurity prep Prepare Sample - Dissolve crude oil in minimal dichloromethane (DCM). start->prep column Prepare Silica Gel Column - Slurry pack with initial eluent (e.g., 20% Ethyl Acetate in Hexanes). prep->column load Load Sample onto Column column->load elute Gradient Elution - Start with low polarity eluent to remove non-polar impurities. - Gradually increase polarity (e.g., 20% -> 80% EtOAc in Hexanes). - Di-Boc impurity (less polar) will elute first. - Mono-Boc product (more polar) will elute later. load->elute collect Collect Fractions & Analyze - Monitor by TLC or HPLC. elute->collect combine Combine Pure Fractions & Evaporate Solvent collect->combine end_product Crystalline Pure Product combine->end_product

Sources

Optimization

Technical Support Center: A Guide to (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Welcome to the technical support center for (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the storage, handling, and troubleshooting of this important chemical intermediate. As a senior application scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

What is the recommended method for storing (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate?

Proper storage is crucial to maintain the stability and purity of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. It is recommended to store the compound at 2-8°C in a tightly sealed container to prevent exposure to moisture and air. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable. This compound is a solid, and these storage conditions help to minimize degradation.

What are the primary safety concerns when handling this compound?

While specific hazard data for (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is not extensively published, related tert-butyl piperazine carboxylate derivatives are known to cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle this compound with standard laboratory safety precautions. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

How should I prepare a stock solution of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate?

The solubility of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in various solvents will dictate how to prepare a stock solution. While specific quantitative data is limited, similar Boc-protected piperazine derivatives are generally soluble in organic solvents.

Recommended Solvents for Stock Solutions:

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Generally SolubleA common solvent for preparing high-concentration stock solutions for biological assays.
Dichloromethane (DCM)Generally SolubleA good choice for reactions and purifications.
Methanol (MeOH)Generally SolubleUseful for reactions and analytical purposes.
Ethyl Acetate (EtOAc)Generally SolubleOften used in extraction and chromatography.
WaterSparingly SolubleAs with many organic compounds, solubility in water is expected to be low.

Protocol for Preparing a Stock Solution:

  • Weighing: Accurately weigh the desired amount of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of your chosen solvent to the vial.

  • Dissolution: Gently agitate the vial to dissolve the compound. Sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Before use, allow the solution to warm to room temperature and ensure the compound is fully dissolved.

Troubleshooting Guide

Problem 1: The compound is difficult to dissolve in my chosen solvent.

If you are experiencing difficulty dissolving (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, consider the following troubleshooting steps:

G start Compound not dissolving step1 Increase agitation (vortex or stir) start->step1 step2 Gently warm the solution (monitor for degradation) step1->step2 If still not dissolved end Compound Dissolved step1->end Success step4 Sonication (use in short bursts to avoid heating) step2->step4 If warming is ineffective or a concern step2->end Success step3 Try a different solvent with higher polarity (e.g., DMSO, DMF) step3->end Success step4->step3 If sonication fails step4->end Success G cluster_0 Boc Deprotection Mechanism (Acid-Catalyzed) A (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Protonation of Boc group by acid (H⁺) B Formation of a carbocation intermediate Release of isobutylene and carbon dioxide A->B C Deprotected piperazine salt B->C

Caption: Simplified mechanism of Boc group deprotection.

Problem 3: The compound appears to have degraded upon storage.

Degradation during storage is often due to exposure to moisture or air.

  • Hygroscopicity: Amine-containing compounds can be hygroscopic. If the compound has become clumpy or sticky, it may have absorbed water.

    • Solution: Dry the compound under vacuum. For future storage, use a desiccator and consider storing under an inert atmosphere.

  • Oxidation: While less common for this structure, oxidation can occur over long periods if not stored properly.

    • Solution: Store under an inert gas like argon or nitrogen to minimize exposure to oxygen.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to yield the free amine.

  • Dissolution: Dissolve (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product will be the TFA salt of the deprotected piperazine. This can be used directly in subsequent steps or neutralized with a base to obtain the free amine.

References

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

In the landscape of pharmaceutical development and manufacturing, the stereochemical purity of drug candidates and intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and sa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the stereochemical purity of drug candidates and intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The seemingly subtle difference between enantiomers can lead to vastly different pharmacological activities. This guide provides an in-depth comparison of analytical methodologies for accurately determining the enantiomeric excess (e.e.) of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, a key chiral building block in the synthesis of various pharmaceutical agents.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from years of practical application. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs, ensuring the highest standards of scientific integrity.

The Criticality of Enantiomeric Purity

The production of enantiopure drugs is of paramount importance to the pharmaceutical industry, as pairs of enantiomers can exhibit significant variations in their pharmacological activity.[1] (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate serves as a vital chiral intermediate. Its enantiomeric purity directly impacts the stereochemistry of the final active pharmaceutical ingredient (API), making its accurate determination a non-negotiable aspect of quality control.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess is most commonly and reliably achieved through chromatographic techniques.[2][3] This guide will focus on the two most powerful and widely adopted methods: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). Additionally, we will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents as a complementary technique.

Overall Workflow for Enantiomeric Excess Determination

The general process for determining the enantiomeric excess of a chiral compound involves several key stages, from initial sample preparation to final data analysis and interpretation.

Enantiomeric Excess Determination Workflow General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Sample of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Method Chiral HPLC / SFC / NMR Filtration->Method Chromatogram Obtain Chromatogram / Spectrum Method->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: General workflow for determining enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for separating enantiomers.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4]

Expertise & Experience in Method Development:

The choice of the chiral stationary phase is the most critical parameter. For a molecule like (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, which possesses hydrogen bond donors (amine and amide) and a carbamate group, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice. These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The mobile phase composition is then optimized to achieve baseline separation (Resolution > 1.5) with reasonable analysis times. A typical starting point would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. The percentage of the alcohol modifier is systematically varied to fine-tune the retention and resolution.

Experimental Protocol: Chiral HPLC

  • Column Selection: Chiralpak® AD-H, (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.

  • Mobile Phase: Isocratic elution with n-Hexane/Isopropanol (e.g., 80:20 v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a solution of the racemic mixture to confirm the resolution of the two enantiomers.

  • Analysis: Inject the sample solution and integrate the peak areas for the (R)- and (S)-enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Trustworthiness through Validation:

A robust HPLC method must be validated according to established guidelines.[5][6] This includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. For enantiomeric excess determination, it is crucial to validate the limit of quantification (LOQ) for the minor enantiomer in the presence of the major one.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[][8] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[]

Expertise & Experience in Method Development:

The lower viscosity and higher diffusivity of supercritical CO2 compared to liquid mobile phases can lead to higher efficiency and faster separations.[9] For (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, the same polysaccharide-based CSPs used in HPLC are often effective in SFC. The mobile phase in SFC consists of supercritical CO2 and an organic modifier, usually an alcohol like methanol or ethanol. Additives such as amines (e.g., diethylamine) are often necessary to improve peak shape and resolution for basic compounds like piperazine derivatives.[10]

Experimental Protocol: Chiral SFC

  • Column Selection: Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.

  • Mobile Phase: Isocratic elution with CO2/Methanol (e.g., 70:30 v/v) containing 0.1% diethylamine.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a solution of the sample in methanol at a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a solution of the racemic mixture to confirm the resolution of the two enantiomers.

  • Analysis and Calculation: Follow the same procedure as for HPLC.

Trustworthiness through Validation:

Similar to HPLC, SFC methods require rigorous validation. The principles of validation are the same, focusing on specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results.

NMR Spectroscopy with Chiral Solvating Agents

While chromatography is the gold standard, NMR spectroscopy offers a valuable orthogonal technique.[11][12] In the presence of a chiral solvating agent (CSA), enantiomers can form transient diastereomeric complexes, leading to separate signals in the NMR spectrum.[13][14] The ratio of the integrals of these distinct signals can be used to determine the enantiomeric excess.[15]

Expertise & Experience in Method Development:

The key to a successful NMR determination of e.e. is the selection of an appropriate CSA that will induce a sufficient chemical shift difference (Δδ) between the signals of the two enantiomers. For a compound containing a carbamate and an amide, a CSA capable of hydrogen bonding, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), is a good starting point. The choice of solvent is also critical; non-polar solvents that do not compete for hydrogen bonding sites are preferred.

Experimental Protocol: NMR with CSA

  • Sample Preparation: Dissolve a known amount of the (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate sample in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of CSA: Add an appropriate amount of the chiral solvating agent (e.g., 1-2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a proton signal that is well-resolved for the two enantiomers. Integrate the corresponding peaks.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Trustworthiness and Limitations:

While NMR can be a rapid method, it is generally less sensitive and accurate than chromatographic techniques for determining low levels of the minor enantiomer. The accuracy can be affected by peak overlap and the precision of integration. Therefore, it is often used as a confirmatory technique or for samples with a relatively high abundance of the minor enantiomer.

Comparison of Methodologies

FeatureChiral HPLCChiral SFCNMR with CSA
Principle Differential interaction with a chiral stationary phase.[4]Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase.[]Formation of transient diastereomeric complexes with a chiral solvating agent.[14]
Sensitivity High (can detect <0.1% of the minor enantiomer).High (comparable to HPLC).Lower (typically >1% of the minor enantiomer).
Accuracy & Precision Very High.Very High.Moderate.
Analysis Time Moderate to Long (typically 10-30 min).Fast (typically <10 min).[8]Fast (acquisition can be <5 min).
Solvent Consumption High.Low (primarily uses CO2).[8]Very Low.
Method Development Can be time-consuming.[2]Often faster than HPLC.Can be challenging to find a suitable CSA.
Cost Moderate (instrumentation and columns).Higher initial instrument cost, lower running cost.Moderate (requires high-field NMR).
Primary Application Gold standard for quantitative e.e. determination.High-throughput screening and preparative separations.[9]Confirmatory analysis, reaction monitoring.

Conclusion and Recommendations

For the routine and accurate determination of the enantiomeric excess of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in a quality control environment, Chiral HPLC remains the most reliable and well-established technique. Its high accuracy, precision, and sensitivity make it the gold standard.

Chiral SFC is an excellent alternative, particularly for high-throughput applications, due to its significantly faster analysis times and reduced environmental impact.[8] The initial investment in instrumentation is higher, but the long-term operational savings can be substantial.

Ultimately, the choice of method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of accuracy and precision. A thorough method validation is essential to ensure the trustworthiness of the generated data, regardless of the technique employed.[5]

References

  • Organic Chemistry Frontiers. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. RSC Publishing. Available at: [Link]

  • The Journal of Organic Chemistry. The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. ACS Publications. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]

  • PubMed Central. Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Available at: [Link]

  • Chemistry LibreTexts. 5.5 Polarimetry. Available at: [Link]

  • Taylor & Francis Online. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Available at: [Link]

  • PubMed. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available at: [Link]

  • ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. Available at: [Link]

  • National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. Available at: [Link]

  • PubMed Central. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link]

  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • PubMed. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Available at: [Link]

  • ResearchGate. From which instrument can we determine enantiomeric purity?. Available at: [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available at: [Link]

  • PubMed Central. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Available at: [Link]

  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess. Available at: [Link]

  • ResearchGate. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. Available at: [Link]

  • Routledge. Handbook of Analytical Validation. Available at: [Link]

  • ResearchGate. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF. Available at: [Link]

  • National Institutes of Health. EANM guideline on the validation of analytical methods for radiopharmaceuticals. Available at: [Link]

  • ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations | Request PDF. Available at: [Link]

  • ResearchGate. NMR determination of enantiomeric excess. Available at: [Link]

  • Beilstein Journals. A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Available at: [Link]

  • ResearchGate. (PDF) Validation of Analytical Methods. Available at: [Link]

  • Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Available at: [Link]

  • Supplemental Information for The Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights to Realize the Enant. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide: Cost-Benefit Analysis of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in Pharmaceutical Synthesis

Introduction: The Strategic Value of Chiral Building Blocks In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged scaffold," a structural framework frequently found in successful th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Building Blocks

In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged scaffold," a structural framework frequently found in successful therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] Compounds containing the piperazine ring often exhibit enhanced water solubility and the ability to form multiple hydrogen bonds, crucial for target engagement.[3] However, the introduction of chirality into this scaffold elevates its complexity and potential for specificity. (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a high-value chiral building block that offers a strategic shortcut in the synthesis of complex, enantiomerically pure molecules.

This guide provides an in-depth cost-benefit analysis of employing this pre-synthesized intermediate versus alternative synthetic strategies. We will dissect the true costs beyond the supplier's price tag and weigh them against the profound benefits of accelerating research timelines, ensuring quality, and simplifying complex synthetic pathways. This analysis is designed for researchers, chemists, and drug development professionals who make critical decisions on resource allocation in the pursuit of novel therapeutics.

Section 1: Profile of a High-Performance Reagent

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a molecule with three key features that define its utility:

  • The (R)-Stereocenter: The fixed chirality at the 3-position is paramount. In drug development, enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties. Using an enantiopure building block eliminates the need for costly and often low-yielding chiral resolution or the development of complex asymmetric syntheses from scratch.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the N1 nitrogen is a robust and widely used protecting group. It is stable to a variety of reaction conditions (e.g., nucleophilic attack, catalytic hydrogenation) yet can be removed cleanly under acidic conditions (e.g., using trifluoroacetic acid or HCl), offering excellent orthogonality in multi-step syntheses.

  • The Carbamoyl Group: The -C(=O)NH₂ group is a key functional handle. It can act as a hydrogen bond donor and acceptor, which is often critical for binding to biological targets. It also serves as a versatile precursor for further chemical transformations if needed.

These features combined make the molecule a ready-to-use, three-dimensional scaffold for building molecular complexity with precise stereochemical control.

Section 2: The Comprehensive Cost Equation

A superficial analysis begins and ends with the procurement price. However, a rigorous cost-benefit analysis requires a deeper look into the total cost of ownership, which includes both direct and indirect expenditures.

Direct Procurement Costs

The most immediate cost is the purchase price from a chemical supplier. High-purity, enantiomerically defined building blocks command a premium due to the complex manufacturing processes involved.

Supplier Example Quantity Approximate Price (USD) Cost per Gram (USD)
Sigma-Aldrich (for the (S)-enantiomer)250 mg$328.75$1,315
Sigma-Aldrich (for the (S)-enantiomer)1 g$821.25$821.25

Note: Prices are based on catalog values for the (S)-enantiomer as of early 2026 and are subject to change. The (R)-enantiomer is assumed to have a comparable price. Prices for bulk quantities are typically negotiated.

The Alternative: In-House Synthesis Costs

The primary alternative to purchasing is to synthesize the building block in-house. This route introduces numerous, often underestimated, costs:

  • Raw Materials: Sourcing of achiral precursors, chiral catalysts or auxiliaries, solvents, and reagents.

  • Labor (FTE): The cost of a full-time equivalent (FTE) scientist's time for route development, optimization, execution, and analysis. Asymmetric synthesis is rarely a "plug-and-play" operation and often requires significant optimization.[4]

  • Capital & Analytical Costs: The use of specialized equipment such as HPLC for chiral separations, NMR for structural confirmation, and polarimeters. Chiral SFC purification, if required, is particularly expensive.[4]

  • Yield Loss: A multi-step synthesis will have a cumulative yield that is often significantly lower than the individual step yields suggest. A 5-step synthesis with an 80% yield at each step results in an overall yield of only ~33%.

  • Waste Disposal: The cost associated with disposing of solvents and chemical waste generated during the synthesis and purification process.

The following diagram illustrates the decision logic when weighing these cost factors.

cluster_cost Cost-Benefit Decision Logic cluster_purchase Purchase Analysis cluster_inhouse In-House Synthesis Analysis Decision Select Synthesis Strategy Purchase Purchase Building Block Decision->Purchase High Urgency Small Scale InHouse In-House Synthesis Decision->InHouse Large Scale Cost Optimization UpfrontCost High Upfront Cost ($800-$1300/g) Purchase->UpfrontCost LeadTime Supplier Lead Time Purchase->LeadTime FTE_Cost FTE / Labor Costs InHouse->FTE_Cost RawMaterial_Cost Raw Material & Catalyst Costs InHouse->RawMaterial_Cost Analytical_Cost Analytical & Purification Costs InHouse->Analytical_Cost Time_Cost Development Time (Weeks to Months) InHouse->Time_Cost FinalChoice Optimal Path UpfrontCost->FinalChoice Benefit: Speed & Quality LeadTime->FinalChoice FTE_Cost->FinalChoice Cost: Time & Resources Time_Cost->FinalChoice

Caption: Decision logic for choosing between purchasing and in-house synthesis.

Section 3: The Benefit Proposition: Investing in Speed and Certainty

The high procurement cost is counterbalanced by several compelling benefits that directly impact the efficiency and success of a research program.

  • Benefit 1: Radically Accelerated Timelines: The most significant advantage is speed. Synthesizing a chiral intermediate like this in-house can take weeks or even months of development and execution. Purchasing the final product condenses this entire process into the time it takes for shipping. In the highly competitive pharmaceutical industry, being first-to-patent or first-to-clinic has immense value.

  • Benefit 2: Guaranteed Quality and Enantiopurity: Reputable suppliers provide a Certificate of Analysis (CoA) guaranteeing the structure, purity (>95-98%), and enantiomeric excess (ee >99%). This de-risks the synthesis, as enantiomeric separation can be one of the most challenging steps, often requiring tedious crystallization or expensive chiral chromatography.[4]

  • Benefit 3: Simplified Logistics and Reduced Waste: Using a building block reduces the number of synthetic steps in the overall campaign. This leads to a corresponding reduction in solvent usage, energy consumption, and waste generation, aligning with the principles of green chemistry.[5] It also simplifies supply chain management by reducing the number of raw materials that need to be sourced and qualified.

  • Benefit 4: Enhanced Focus on Core Discovery: By outsourcing the synthesis of a complex intermediate, research teams can focus their expertise and resources on the novel aspects of their project—namely, the design and synthesis of the final target molecules and their biological evaluation.

Section 4: Comparative Analysis with Key Alternatives

To fully appreciate the value proposition, we must compare the use of this building block against common alternative strategies for accessing chiral piperazines.

Strategy Relative Cost Time Investment Guaranteed Purity (ee) Scalability Required Expertise
Purchase Building Block HighLow (Days)Very High (>99%)ModerateLow
Racemic Synthesis & Resolution MediumMedium (Weeks)Variable (often requires optimization)Low to ModerateMedium (Crystallization, Chiral HPLC)
Asymmetric Catalysis Medium-HighHigh (Months)High (but requires extensive optimization)HighHigh (Organometallic Chemistry)
Chemoenzymatic Synthesis MediumHigh (Months)Very High (>99%)Moderate to HighHigh (Biocatalysis)

Discussion of Alternatives:

  • Racemic Synthesis followed by Chiral Resolution: This classic approach involves synthesizing the racemic version of the piperazine and then separating the enantiomers, often by forming diastereomeric salts with a chiral acid (e.g., tartaric or mandelic acid).[6] The major drawback is that the theoretical maximum yield is only 50% for the desired enantiomer, effectively doubling the cost of the preceding steps.

  • Asymmetric Catalysis: This involves using a chiral catalyst to directly form the desired enantiomer from an achiral precursor.[1][7] While powerful and scalable, developing a robust asymmetric process is a research project in itself, requiring significant investment in expensive transition metal catalysts (e.g., Rhodium, Iridium, Palladium) and chiral ligands, along with extensive reaction optimization.

  • Chemoenzymatic Synthesis: A modern and "green" approach that uses enzymes to catalyze key stereoselective transformations.[4] This can provide exceptional enantioselectivity under mild conditions. However, it requires specialized knowledge of biocatalysis, and the initial screening and optimization of enzymes can be time-consuming.

Section 5: Experimental Protocols & Workflows

To provide practical context, we describe a standard synthetic workflow utilizing (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

A Start: (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate B Step 1: Boc Deprotection (TFA or HCl/Dioxane) A->B C Intermediate: (R)-Piperazine-2-carboxamide (Salt form) B->C D Step 2: Amide Coupling (R'-COOH, HATU, DIPEA) C->D E Final Product: N-Substituted Chiral Piperazine D->E

Caption: A typical two-step synthetic workflow.

Protocol 1: Boc-Deprotection

Causality: The tert-butyl carbamate is labile to strong acid, which cleaves the C-O bond to release the free amine, isobutylene, and carbon dioxide.

  • Setup: Dissolve (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue, the TFA salt of (R)-piperazine-2-carboxamide, is often used directly in the next step without further purification.

Protocol 2: Amide Coupling to the N4-Position

Causality: A peptide coupling reagent like HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the free secondary amine of the piperazine. A non-nucleophilic base (DIPEA) is required to neutralize the ammonium salt and free the amine for reaction.

  • Setup: Dissolve the desired carboxylic acid (R'-COOH, 1.1 eq) in dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to pre-activate the acid.

  • Reaction: Add a solution of the crude (R)-piperazine-2-carboxamide TFA salt (from Protocol 1, 1.0 eq) in DMF to the activated acid mixture.

  • Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor by LC-MS for the formation of the desired product.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the final N-substituted product.

Conclusion and Recommendations

The decision to use a high-cost building block like (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a strategic one that hinges on the specific context of a project.

  • For Early-Stage R&D and Medicinal Chemistry: The high upfront cost is almost always justified. The immense savings in time and the guarantee of stereochemical integrity allow research teams to generate high-quality data and make critical project decisions faster. The cost of a few grams of the intermediate is negligible compared to the overall cost of a drug discovery program and the potential value of the intellectual property generated.

  • For Process Development and Scale-Up: As a project matures and the demand for the intermediate increases to kilogram and metric-ton scales, the economic equation shifts. At this stage, the high purchase price becomes a significant driver of the final API cost. It is at this point that investing in the development of a robust, scalable, and cost-effective in-house synthesis becomes not only feasible but necessary.

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